molecular formula C16H17N3O5S2 B467479 N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea CAS No. 642957-62-8

N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

Cat. No. B467479
CAS RN: 642957-62-8
M. Wt: 395.5g/mol
InChI Key: GOFCDDWJXNAULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, also known as Furosemide, is a widely used diuretic drug that is commonly prescribed to treat edema and hypertension. Furosemide is a potent loop diuretic that works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the Loop of Henle in the kidneys. This results in increased urine output and decreased fluid accumulation in the body.

Mechanism of Action

N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea works by inhibiting the Na-K-2Cl cotransporter in the ascending limb of the Loop of Henle. This results in increased excretion of sodium, chloride, and water, leading to decreased fluid accumulation in the body. N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea also has vasodilatory effects that can help to reduce blood pressure.
Biochemical and Physiological Effects:
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to have a number of biochemical and physiological effects. It can cause electrolyte imbalances such as hypokalemia, hyponatremia, and hypomagnesemia. N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea can also cause metabolic alkalosis due to increased excretion of hydrogen ions. In addition, N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea can cause ototoxicity, particularly when used in high doses or in combination with other ototoxic drugs.

Advantages and Limitations for Lab Experiments

N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has a number of advantages for use in laboratory experiments. It is a well-characterized drug with a known mechanism of action and pharmacokinetic profile. N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is also readily available and relatively inexpensive. However, N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has some limitations for use in laboratory experiments. It can cause electrolyte imbalances and other physiological effects that may confound experimental results. In addition, N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea may not be suitable for use in certain experimental models, such as those that involve the study of renal function.

Future Directions

There are a number of potential future directions for research on N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea. One area of interest is the development of new formulations or delivery systems that could improve the efficacy and safety of the drug. Another area of interest is the study of N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea in combination with other drugs for the treatment of various conditions. Additionally, there is ongoing research into the mechanisms of N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea-induced ototoxicity and potential strategies for mitigating this side effect.

Synthesis Methods

N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea can be synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with furoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiourea to form N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea.

Scientific Research Applications

N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been extensively studied for its pharmacological properties and therapeutic applications. It has been shown to be effective in treating a variety of conditions such as congestive heart failure, pulmonary edema, and liver cirrhosis. N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has also been used in the treatment of hypertension, although it is not typically the first-line therapy for this condition.

properties

IUPAC Name

N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c20-15(14-2-1-9-24-14)18-16(25)17-12-3-5-13(6-4-12)26(21,22)19-7-10-23-11-8-19/h1-6,9H,7-8,10-11H2,(H2,17,18,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFCDDWJXNAULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea

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